![molecular formula C13H13N3S B2985726 5,6,7-Trimethyl-3-(2-thienyl)pyrazolo[1,5-a]pyrimidine CAS No. 866132-20-9](/img/structure/B2985726.png)
5,6,7-Trimethyl-3-(2-thienyl)pyrazolo[1,5-a]pyrimidine
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Overview
Description
Pyrazolo[1,5-a]pyrimidine (PP) derivatives, such as 5,6,7-Trimethyl-3-(2-thienyl)pyrazolo[1,5-a]pyrimidine, are a large family of N-heterocyclic compounds that have a significant impact in medicinal chemistry . They have attracted a great deal of attention in material science recently due to their significant photophysical properties .
Synthesis Analysis
Various researchers have developed different synthesis pathways for the preparation and post-functionalization of this functional scaffold . These transformations improve the structural diversity and allow a synergic effect between new synthetic routes and the possible applications of these compounds . A family of 7-substituted 2-methylpyrazolo[1,5-a]pyrimidines was synthesized by a two-step synthesis sequence starting from the appropriate methyl ketone .Molecular Structure Analysis
The Pyrazolo[1,5-a]pyrimidine (PP) structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .Scientific Research Applications
Antitumor Scaffold
Pyrazolo[1,5-a]pyrimidine derivatives, which include “5,6,7-Trimethyl-3-(2-thienyl)pyrazolo[1,5-a]pyrimidine”, have been identified as having significant potential in medicinal chemistry . They have been particularly noted for their anticancer potential . This makes them a promising antitumor scaffold in the development of new drugs .
Enzymatic Inhibitory Activity
These compounds have also been highlighted for their enzymatic inhibitory activity . This means they could be used to inhibit the activity of certain enzymes, which could be beneficial in treating various diseases .
Fluorophores
Pyrazolo[1,5-a]pyrimidines, including “5,6,7-Trimethyl-3-(2-thienyl)pyrazolo[1,5-a]pyrimidine”, have been identified as strategic compounds for optical applications . They have tunable photophysical properties and show good solid-state emission intensities . This makes them useful as fluorophores in studying the dynamics of intracellular processes and the progress of organic materials .
Chemosensors
The heteroatoms in these compounds make them potential chelating agents for ions . This means they could be used as chemosensors, which are tools for detecting and measuring changes in chemical conditions .
Adenine Mimetic
Tetrahydropyrazolo[1,5-a]pyrimidine has been suggested as a potential adenine mimetic . This means it could potentially bind to the ATP-binding sites of proteins, which could have various applications in biological research .
Inhibitory Activity Against Certain Diseases
Some pyrazolo[1,5-a]pyrimidine compounds have shown significant inhibitory activity with IC50 values of 0.057 ± 0.003, 0.081 ± 0.004 and 0.119 ± 0.007 μM, respectively . This suggests they could be used in the treatment of certain diseases .
Mechanism of Action
Target of Action
Pyrazolo[1,5-a]pyrimidines, a family of compounds to which this molecule belongs, have been associated with various biological activities, suggesting they interact with multiple targets .
Mode of Action
It’s known that it blocks the hypoglycemic augmentation of norepinephrine (ne) in the hypothalamic arcuate (arh) . This suggests that it may interact with neurotransmitter systems.
Result of Action
It’s known to block the hypoglycemic augmentation of norepinephrine (ne) in the hypothalamic arcuate (arh) , suggesting it may have effects on glucose regulation and potentially energy balance.
Future Directions
The future directions in the research of pyrazolo[1,5-a]pyrimidines include the development of new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core . The focus is on improving the structural diversity and finding new synthetic routes and applications for these compounds .
properties
IUPAC Name |
5,6,7-trimethyl-3-thiophen-2-ylpyrazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3S/c1-8-9(2)15-13-11(12-5-4-6-17-12)7-14-16(13)10(8)3/h4-7H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEQWCBFLMDLMAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(=C(C=N2)C3=CC=CS3)N=C1C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5,6,7-Trimethyl-3-(2-thienyl)pyrazolo[1,5-a]pyrimidine |
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